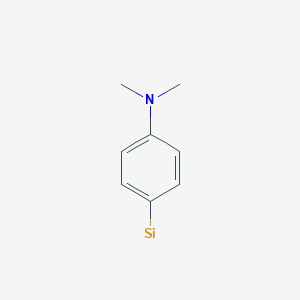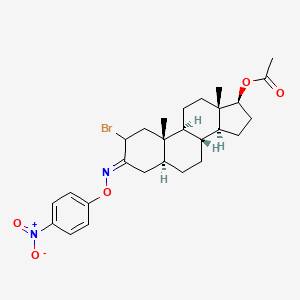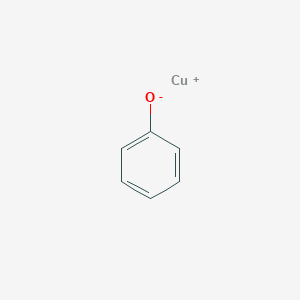
Copper(1+) phenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(1+) phenoxide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with sodium phenoxide in an organic solvent such as acetonitrile. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Copper(1+) phenoxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to copper(II) phenoxide under certain conditions.
Substitution: this compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: The major product is copper(II) phenoxide.
Substitution: Depending on the electrophile, products can include alkylated or acylated phenoxides.
Scientific Research Applications
Copper(1+) phenoxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which copper(1+) phenoxide exerts its effects involves several pathways:
Catalytic Activity: this compound acts as a catalyst by facilitating electron transfer reactions, which are crucial in many organic transformations.
Biological Interactions: In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and modulation of enzyme activities.
Comparison with Similar Compounds
Copper(1+) phenoxide can be compared with other similar compounds, such as:
Copper(II) phenoxide: Unlike this compound, copper(II) phenoxide is more stable and has different redox properties.
Nickel(II) phenoxide: Nickel(II) phenoxide complexes are also used in catalysis but have different electronic and structural characteristics.
Cobalt(II) phenoxide: Cobalt(II) phenoxide shares some catalytic properties with this compound but differs in its magnetic and electronic properties.
Properties
CAS No. |
34046-55-4 |
|---|---|
Molecular Formula |
C6H5CuO |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
copper(1+);phenoxide |
InChI |
InChI=1S/C6H6O.Cu/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 |
InChI Key |
LTGBYAPCOUAFDM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


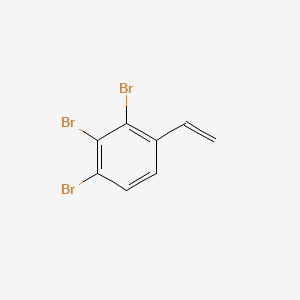
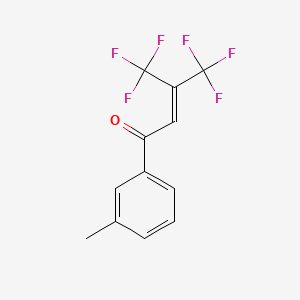
![1-methyl-4-[(2S)-6-methylhepta-4,6-dien-2-yl]benzene](/img/structure/B14692651.png)

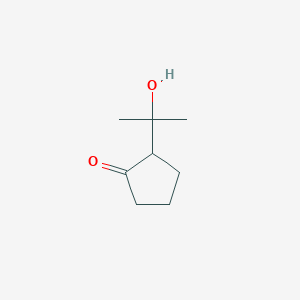
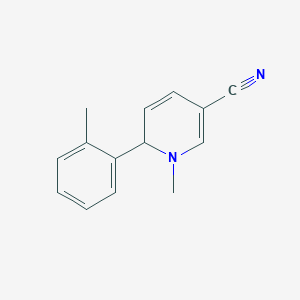
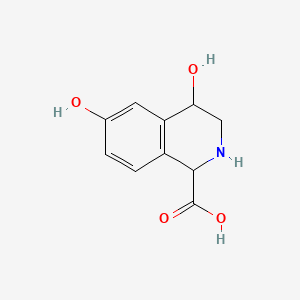
![2-(Pyridin-2-yl)-1-[2-(pyridin-2-yl)ethyl]-1H-benzimidazole](/img/structure/B14692697.png)
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
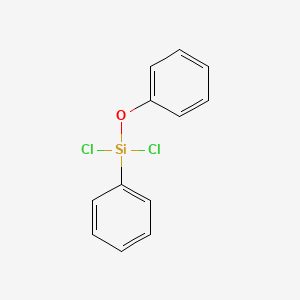

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
